Vps34-IN-1

Catalog No.
S548427
CAS No.
M.F
C21H24ClN7O
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vps34-IN-1

Product Name

Vps34-IN-1

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

VPS34IN1, VPS34 IN1, VPS34-IN1

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

Description

The exact mass of the compound Vps34-IN-1 is 425.17309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Autophagy: Vps34 is essential for the formation of autophagosomes, which are cellular compartments responsible for degrading unnecessary or damaged components within the cell.
  • Endosomal trafficking: Vps34 regulates the sorting and transport of various molecules within the endosome, a cellular compartment involved in the processing and delivery of internalized materials.

Due to its specific action on Vps34, VPS34-IN-1 offers valuable advantages for scientific research, including:

  • Investigating the role of Vps34 in various diseases

    Researchers can utilize VPS34-IN-1 to study the contribution of Vps34 in the development and progression of different diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. By inhibiting Vps34 activity, scientists can gain insights into the specific cellular pathways regulated by Vps34 and their potential involvement in disease pathogenesis.

  • Understanding the mechanisms of autophagy

    VPS34-IN-1 is a valuable tool for dissecting the complex mechanisms underlying autophagy. By selectively inhibiting Vps34, researchers can elucidate the specific steps in autophagosome formation and function regulated by Vps34 activity. This knowledge can contribute to the development of novel therapeutic strategies targeting autophagy for various diseases.

  • Developing new therapeutic strategies

    The potent and selective inhibition of Vps34 by VPS34-IN-1 holds promise for the development of novel drugs targeting Vps34 activity in therapeutic contexts. By understanding the specific cellular processes regulated by Vps34 and the consequences of its inhibition, researchers can explore the potential of VPS34-IN-1 or similar molecules as therapeutic agents for various diseases.

Vps34-IN-1 is a potent and selective inhibitor of the vacuolar protein sorting 34, a member of the class III phosphoinositide 3-kinase family. This compound is characterized by its bipyrimidinamine structure, which allows it to inhibit Vps34 with an IC50 of approximately 25 nM. Vps34 plays a crucial role in various cellular processes, including autophagy and endosomal trafficking, by phosphorylating phosphatidylinositol to produce phosphatidylinositol 3-phosphate at endosomal membranes. This activity is essential for recruiting proteins that facilitate membrane trafficking and sorting processes within the cell .

  • Vps34-IN-1 acts as a specific inhibitor of Vps34, a class III PI3K enzyme [].
  • Vps34 phosphorylates PtdIns to generate PtdIns(3)P, which regulates membrane trafficking within cells [].
  • By inhibiting Vps34, Vps34-IN-1 disrupts PtdIns(3)P production, affecting endosome trafficking, autophagy, and potentially other cellular processes regulated by Vps34 [, ].
  • Information on the specific safety hazards associated with Vps34-IN-1 is limited.
  • As with most research chemicals, it should be handled with care following general laboratory safety protocols.
  • Due to its unknown toxicity profile, it's important to wear appropriate personal protective equipment (PPE) when handling Vps34-IN-1.

Please Note:

  • The lack of specific information on structure, properties, and safety is likely due to the fact that Vps34-IN-1 is a research tool and not a commercially available drug.
  • Further research may reveal more details about these aspects of the compound in the future.

Vps34-IN-1 primarily inhibits the phosphorylation of phosphatidylinositol, which is critical for generating phosphatidylinositol 3-phosphate. The compound selectively targets Vps34 without significantly affecting other kinases or lipid kinases, including class I or class II phosphoinositide 3-kinases. The inhibition leads to a rapid decrease in endosomal levels of phosphatidylinositol 3-phosphate within minutes of treatment, impacting downstream signaling pathways such as those involving serum and glucocorticoid-regulated kinase 3 (SGK3) .

The biological activity of Vps34-IN-1 extends to various cancer types and immune responses. It has demonstrated significant antileukemic effects in acute myeloid leukemia by inducing apoptosis in malignant cells while sparing normal hematopoietic cells. Inhibition of Vps34 using this compound also affects the dynamics of endosomes and has been shown to enhance type-I interferon responses in plasmacytoid dendritic cells by blocking SGK3 recruitment . Furthermore, Vps34-IN-1 has been implicated in inhibiting cap-mediated translation, suggesting a multifaceted role in regulating cellular responses to stress and infection .

The synthesis of Vps34-IN-1 involves complex organic chemistry techniques that focus on constructing its bipyrimidinamine core. While specific synthetic routes are not detailed in the provided literature, compounds of this nature typically undergo multiple steps including condensation reactions, cyclization, and purification processes to achieve the desired purity and yield necessary for biological testing .

Vps34-IN-1 has potential applications in therapeutic contexts, particularly in oncology and immunology. Its ability to inhibit autophagy and modulate immune responses makes it a candidate for treating various cancers, including acute myeloid leukemia and estrogen receptor-positive breast cancer. Additionally, its role in enhancing type-I interferon production positions it as a potential therapeutic agent in viral infections and immune modulation . The compound is also being explored for its effects on SARS-CoV-2 replication, indicating its relevance in addressing emerging infectious diseases .

Interaction studies have revealed that Vps34-IN-1 not only inhibits Vps34 but also affects downstream signaling pathways critical for cell survival and proliferation. For instance, it has been shown to inhibit STAT5 phosphorylation in acute myeloid leukemia cells expressing FLT3 mutations, which is vital for their oncogenic signaling. Additionally, the compound alters the recruitment dynamics of SGK3 to endosomes, impacting Toll-like receptor signaling pathways in plasmacytoid dendritic cells . These interactions underscore the compound's potential as a versatile tool for dissecting cellular signaling networks.

Several compounds share structural or functional similarities with Vps34-IN-1, particularly other inhibitors targeting phosphoinositide 3-kinases:

Compound NameMechanism of ActionUnique Features
PIK-IIIInhibits class III PI3KStructural similarity; used in viral replication studies
SAR405Inhibits class III PI3KDistinct chemical structure; less potent than Vps34-IN-1
Compound 19Inhibits VPS34Different mechanism; broader kinase inhibition profile

Vps34-IN-1 stands out due to its high selectivity for Vps34 over other kinases, making it an invaluable tool for studying specific pathways without off-target effects seen with other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

425.1730861 g/mol

Monoisotopic Mass

425.1730861 g/mol

Heavy Atom Count

30

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Bilanges B, Vanhaesebroeck B. Cinderella finds her shoe: the first Vps34 inhibitor uncovers a new PI3K-AGC protein kinase connection. Biochem J. 2014 Dec 1;464(2):e7-10. doi: 10.1042/BJ20141218. PubMed PMID: 25395352.
2: Bago R, Malik N, Munson MJ, Prescott AR, Davies P, Sommer E, Shpiro N, Ward R, Cross D, Ganley IG, Alessi DR. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochem J. 2014 Nov 1;463(3):413-27. doi: 10.1042/BJ20140889. PubMed PMID: 25177796; PubMed Central PMCID: PMC4209782.

Explore Compound Types